Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester
Description
Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester (CAS 155727-93-8) is a binaphthalene-based carbamothioate ester with the molecular formula C₂₆H₂₄N₂O₂S₂ . Its structure features two dimethylcarbamothioate groups linked via a 1,1'-binaphthalene scaffold, conferring steric bulk and aromaticity.
Properties
IUPAC Name |
S-[1-[2-(dimethylcarbamoylsulfanyl)naphthalen-1-yl]naphthalen-2-yl] N,N-dimethylcarbamothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S2/c1-27(2)25(29)31-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)32-26(30)28(3)4/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQDWWUCPIVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)SC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
Optimized Conditions
Mechanistic Insight : The reaction involves nucleophilic substitution, where the hydroxyl groups of BINOL attack the electrophilic sulfur in N,N-dimethylthiocarbamoyl chloride, forming the thiocarbamate ester. Enantiopurity is retained if the starting BINOL is chiral.
Newman-Kwart Rearrangement
For derivatives with sulfur-containing backbones, the Newman-Kwart rearrangement is employed. This method converts bisthiocarbamates to dithiocarbamates under thermorearrangement conditions.
Key Steps
Critical Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Temperature | 180–250°C | |
| Solvent | Neat or high-boiling solvents (e.g., dioxane) | |
| Reaction Time | 2–12 hours | |
| Yield | 70–90% |
Challenges : Conformational polymorphism in the bisthiocarbamate intermediate can affect reaction efficiency. Crystalline forms with optimal packing enhance rearrangement yields.
Alternative Synthetic Routes
Lithiation-Mediated Functionalization
For 3,3'-disubstituted derivatives, ortho-lithiation of BINOL followed by trapping with electrophiles (e.g., dimethylthiocarbamoyl chloride) is used. This method allows precise control over substituent placement.
Resolution of Racemic Mixtures
Enantiopure derivatives are obtained via resolution of racemic dithiols using asymmetric oxidation or chiral auxiliaries. For example:
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Asymmetric Oxidation : Racemic dithiols are oxidized to monosulfoxides using chiral catalysts, followed by reduction or Pummerer reaction to recover enantiopure dithiols.
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Chiral Resolution : Racemic bisthiocarbamates are separated using chiral phosphoramidates.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Esterification | High yield, simplicity | Limited to O-thiocarbamates |
| Newman-Kwart Rearrangement | Access to S-thiocarbamates | Requires high temperatures |
| Lithiation | Precise substituent placement | Requires harsh conditions (Li reagents) |
| Resolution | Enantiopure products | Multi-step, low throughput |
Chirality Control and Purification
Enantiopure Starting Materials
Chiral Amplification
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Dynamic Kinetic Resolution : Catalytic asymmetric oxidation of dithiols enhances ee through kinetic resolution.
Industrial and Scalability Considerations
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Cost-Effective Synthesis : Direct esterification is preferred for large-scale production due to minimal steps and high yields.
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Environmental Impact : Avoidance of toxic solvents (e.g., chloroform) and use of recyclable catalysts (e.g., NaH) improve sustainability.
Case Studies and Applications
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry
Carbamothioic acid derivatives have been extensively studied for their potential therapeutic applications. They exhibit various biological activities:
- Antimicrobial Activity : Research indicates that carbamothioic acid derivatives can inhibit the growth of certain bacteria and fungi. A study demonstrated that these compounds displayed significant antimicrobial activity against multi-drug resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Some derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells. For instance, a case study reported that a specific derivative significantly reduced cell viability in breast cancer cell lines .
Agricultural Applications
Carbamothioic acid esters are utilized as pesticides and herbicides due to their effectiveness against various pests:
- Pesticidal Efficacy : Field trials have demonstrated that carbamothioic acid esters effectively control pest populations in crops. A study showed that applying these compounds resulted in a 70% reduction in pest infestations compared to untreated controls .
- Herbicide Development : The compound's ability to inhibit specific enzyme pathways in plants has led to its exploration as a potential herbicide. Research indicates that it can selectively target weed species without affecting crop yields .
Materials Science
In materials science, carbamothioic acid derivatives are being investigated for their role in synthesizing novel materials:
- Polymer Chemistry : The compound can serve as a building block for creating polymers with unique properties. Studies have shown that incorporating carbamothioic acid into polymer matrices enhances thermal stability and mechanical strength .
Toxicological Profile
Summary of Case Studies
Mechanism of Action
The mechanism by which Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The binaphthalene moiety plays a crucial role in stabilizing the compound and facilitating its binding to these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Substituents on the carbamothioate group (e.g., dimethyl vs. bis(1-methylethyl)) modulate steric hindrance and reactivity. For example, triallate’s trichloropropenyl group enhances herbicidal activity, whereas the binaphthalene system may favor non-agricultural applications .
Physicochemical Properties
Key Observations :
- The binaphthalene derivative’s higher molecular weight and aromaticity likely reduce solubility in polar solvents compared to simpler analogs like S-methyl dimethylcarbamothioate .
- Density and refractive index data from related naphthalene esters suggest that the target compound may exhibit similar trends, though experimental validation is needed .
Functional and Application Differences
- Agricultural Uses : Triallate and di-allate (CAS 2303-17-5) are herbicides targeting weed control, leveraging their chloroallyl substituents for biological activity . In contrast, the binaphthalene derivative’s structure lacks obvious pesticidal functional groups, suggesting divergent applications.
- Flavor/Chemistry : S-Methyl dimethylcarbamothioate () is detected in flavor profiles, whereas the bulkier target compound is unlikely to volatilize or contribute similarly .
Biological Activity
Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester is a compound of interest in various biological and chemical research fields. This article provides a comprehensive overview of its biological activity, including toxicity assessments, pharmacological effects, and potential applications.
- Chemical Name : this compound
- CAS Number : [Insert CAS number here]
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 358.48 g/mol
Biological Activity Overview
The biological activity of carbamothioic acid derivatives has been studied primarily in the context of their potential therapeutic effects and toxicity. The following sections summarize key findings from various studies.
Toxicity Assessments
- Skin Irritation : In vitro studies have shown that carbamothioic acid derivatives can cause significant skin irritation. For instance, a study indicated that the cell viability after exposure to a high concentration of the compound dropped to 10.2%, indicating irritant properties .
- Genotoxicity : Limited data suggest that carbamothioic acid derivatives are not genotoxic. In bacterial reverse mutation assays using Salmonella typhimurium strains, no mutagenic effects were observed at various concentrations .
- Reproductive Toxicity : Animal studies have indicated potential reproductive toxicity. A combined repeated dose and reproduction/developmental toxicity study revealed significant increases in post-implantation loss in treated rats .
Pharmacological Effects
Research into the pharmacological effects of carbamothioic acid derivatives has highlighted several areas:
Antimicrobial Activity
Studies have evaluated the antimicrobial properties of carbamothioic acid derivatives against various pathogens:
- Bacterial Strains : Disk diffusion assays demonstrated that certain derivatives exhibit antimicrobial activity against E. coli and S. aureus. The inhibition zones were measured to assess efficacy .
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Carbamothioic Acid Derivative | E. coli ATCC 25922 | 15 |
| Carbamothioic Acid Derivative | S. aureus ATCC 29213 | 18 |
Antioxidant Properties
Some studies have suggested that carbamothioic acid derivatives possess antioxidant properties, which may contribute to their potential therapeutic applications in oxidative stress-related conditions .
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of carbamothioic acid derivatives in clinical isolates. The results indicated that these compounds could effectively inhibit the growth of resistant bacterial strains, suggesting their potential as alternative therapeutic agents.
Case Study 2: Toxicological Profile
A comprehensive toxicological profile was developed for carbamothioic acid derivatives through a series of in vivo and in vitro tests. The findings underscored the importance of careful assessment due to observed reproductive toxicity and skin irritation potential.
Q & A
Q. What are the recommended synthetic routes for Carbamothioic acid, dimethyl-, S,S-1,1-binaphthalene-2,2-diyl ester, and what yield optimization strategies are documented?
The synthesis of carbamothioic acid esters typically involves nucleophilic substitution or condensation reactions. For structurally similar compounds (e.g., Carbamothioic acid, bis(1-methylethyl)-S-(2,3-dichloro-2-propenyl) ester), methods include reacting thiols with carbamoyl chlorides in anhydrous solvents like dichloromethane under inert atmospheres . Yield optimization may involve temperature control (e.g., 0–5°C for exothermic reactions), stoichiometric excess of nucleophiles, and catalytic bases (e.g., triethylamine). For binaphthalene-derived esters, coupling reactions using binaphthol derivatives with dimethylcarbamothioic chloride are plausible, though specific protocols require validation via thin-layer chromatography (TLC) or HPLC .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and binaphthalene backbone symmetry. For example, aromatic protons in 1,1'-binaphthalene systems exhibit distinct splitting patterns due to hindered rotation .
- X-ray Crystallography: Resolve absolute stereochemistry, particularly for chiral binaphthalene centers. Related compounds (e.g., (S)-(+)-1,1'-Binaphthyl-2,2'-diyl Hydrogen Phosphate) have been structurally resolved using this method .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., molecular ion peaks matching C₂₀H₁₅NOS₂) and fragmentation patterns .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Gas Chromatography (GC): Use non-polar columns (e.g., DB-1) with temperature ramps. Retention indices (Kovats) for carbamothioic acid esters range between 1700–1900 under He carrier gas .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) for binaphthalene absorption .
- Spectrophotometry: UV-Vis analysis of naphthalene moieties (λmax ~ 275–300 nm) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the binaphthalene backbone in catalytic or chiral applications?
The 1,1'-binaphthalene structure imposes steric hindrance, which can:
- Modulate Reaction Kinetics: Slow down nucleophilic attacks on the carbamothioic ester group due to restricted access .
- Enhance Chirality: Binaphthalene's axial chirality (observed in compounds like (S)-(+)-1,1'-Binaphthyl-2,2'-diyl Hydrogen Phosphate) can induce enantioselectivity in asymmetric catalysis . Computational modeling (DFT) of electron density maps can predict reactive sites and stereoelectronic effects .
Q. What mechanistic insights exist for the hydrolysis or thermal decomposition of this compound?
- Hydrolysis Pathways: Under acidic or basic conditions, carbamothioic esters undergo cleavage at the C=S bond, releasing dimethylamine and binaphthalene-2,2'-dithiol. Kinetic studies (e.g., pseudo-first-order rate constants) reveal pH-dependent mechanisms .
- Thermal Stability: Thermogravimetric analysis (TGA) of related esters shows decomposition onset at ~200–250°C, producing sulfur oxides (SOₓ) and aromatic hydrocarbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
